Cas no 1536276-49-9 ((2-bromo-3-chlorophenyl)methanesulfonyl chloride)

1536276-49-9 structure
Nome do Produto:(2-bromo-3-chlorophenyl)methanesulfonyl chloride
N.o CAS:1536276-49-9
MF:C7H5BrCl2O2S
MW:303.988398313522
CID:4604556
(2-bromo-3-chlorophenyl)methanesulfonyl chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- (2-bromo-3-chlorophenyl)methanesulfonyl chloride
-
- Inchi: 1S/C7H5BrCl2O2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2
- Chave InChI: BHHZGURMJKYFCF-UHFFFAOYSA-N
- SMILES: C1(CS(Cl)(=O)=O)=CC=CC(Cl)=C1Br
(2-bromo-3-chlorophenyl)methanesulfonyl chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396739-5.0g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 5g |
$2732.0 | 2023-05-26 | |
Aaron | AR01BJRV-5g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 5g |
$3782.00 | 2025-02-09 | |
Aaron | AR01BJRV-2.5g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 2.5g |
$2566.00 | 2025-02-09 | |
Aaron | AR01BJRV-50mg |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 50mg |
$325.00 | 2025-02-09 | |
Aaron | AR01BJRV-500mg |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 500mg |
$1036.00 | 2025-02-09 | |
1PlusChem | 1P01BJJJ-1g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 1g |
$1083.00 | 2025-03-19 | |
A2B Chem LLC | AW17359-10g |
(2-Bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 10g |
$4301.00 | 2024-04-20 | |
A2B Chem LLC | AW17359-500mg |
(2-Bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 500mg |
$809.00 | 2024-04-20 | |
1PlusChem | 1P01BJJJ-100mg |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 100mg |
$398.00 | 2025-03-19 | |
1PlusChem | 1P01BJJJ-10g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 10g |
$5071.00 | 2024-06-20 |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride Literatura Relacionada
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
1536276-49-9 ((2-bromo-3-chlorophenyl)methanesulfonyl chloride) Produtos relacionados
- 83968-02-9(1,3-Dioxolane,4-ethenyl-2,2-dimethyl-)
- 2171779-73-8(tert-butyl 3-(1-amino-4,4-dimethylcyclohexyl)-3-hydroxypiperidine-1-carboxylate)
- 1805090-35-0(3-Cyano-6-(difluoromethyl)-2-methoxypyridine-4-carboxaldehyde)
- 1203684-74-5(3-(3-Methoxyphenyl)azetidine hydrochloride)
- 2680702-96-7(Benzyl 4-(3-fluoropropyl)piperidine-1-carboxylate)
- 864927-61-7(6-acetyl-2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 2247106-63-2(tert-butyl N-[4-(fluorosulfonyl)-2-hydroxyphenyl]carbamate)
- 1326815-55-7(3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid)
- 2228535-64-4(1-(2-chloro-4,6-dimethylpyridin-3-yl)-2,2,2-trifluoroethan-1-one)
- 1821816-46-9((S)-2-(1H-Tetrazol-5-yl)butan-2-amine)
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel